Tripolin A

Aurora A kinase mitotic spindle cellular efficacy

Tripolin A is the only non-ATP competitive Aurora A kinase inhibitor with validated cellular efficacy among its analog series. Unlike Tripolin B—which is ATP-competitive and lacks cellular activity—Tripolin A induces mitotic spindle defects and alters microtubule dynamics in human cells, phenocopying Aurora A RNAi knockdown. Its distinct binding mode (ΔTm +2°C vs +8°C for Tripolin B) uniquely reveals HURP gradient distribution regulation on mitotic microtubules. Ideal for dissecting Aurora A-specific mitotic pathways without confounding Aurora B effects.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
Cat. No. B1662224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripolin A
Synonyms(3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2
InChIInChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8-
InChIKeyOMKSBDLWMROKNU-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid

Structure & Identifiers


Interactive Chemical Structure Model





Tripolin A: A Selective Non-ATP Competitive Aurora A Kinase Inhibitor for Mitotic Research


Tripolin A is a small-molecule inhibitor identified from a panel of 105 compounds that selectively targets Aurora A kinase via a non-ATP competitive mechanism [1]. Unlike its close analog Tripolin B, Tripolin A demonstrates functional Aurora A inhibition in human cells, causing mitotic spindle defects and altered microtubule dynamics consistent with other validated Aurora A inhibitors [1]. Its distinct binding mode, which does not compete with ATP, positions it as a valuable tool compound for dissecting Aurora A-specific pathways without confounding effects on Aurora B in cellular contexts [2].

Why Aurora A Inhibitors Cannot Be Substituted: Evidence-Based Differentiation of Tripolin A


Generic substitution among Aurora kinase inhibitors is scientifically unsound due to fundamental differences in mechanism of action, cellular efficacy, and selectivity profiles. While many Aurora A inhibitors (e.g., MLN8054, MLN8237, MK-5108) act as ATP-competitive inhibitors with nanomolar potency in biochemical assays, Tripolin A functions as a non-ATP competitive inhibitor with micromolar biochemical potency yet uniquely retains Aurora A-specific cellular activity, distinguishing it from its closest analog Tripolin B which lacks cellular efficacy [1]. Furthermore, the distinct binding mode of Tripolin A alters the melting temperature of Aurora A by only 2°C compared to Tripolin B's 8°C shift, indicating fundamentally different interactions with the kinase domain [2]. These mechanistic and cellular disparities render cross-substitution without empirical validation a high-risk approach that can compromise experimental reproducibility and data interpretation.

Tripolin A: Quantitative Evidence Guide for Scientific Selection and Procurement


Cellular Aurora A Inhibition: Tripolin A vs. Tripolin B Functional Activity

Tripolin A demonstrates functional Aurora A inhibition in human cells, whereas its closest structural analog Tripolin B does not. Both compounds inhibited Aurora A kinase activity in vitro (IC50 values of 1.5 μM and 2.5 μM, respectively), but only Tripolin A acted as an Aurora A inhibitor in human cell assays [1]. This cellular efficacy of Tripolin A manifested as reduced pAurora A localization on spindle microtubules, affected centrosome integrity, and altered spindle formation and length, effects that were not observed with Tripolin B [1].

Aurora A kinase mitotic spindle cellular efficacy

Aurora A vs. Aurora B Selectivity: Tripolin A Biochemical Profile

Tripolin A exhibits a 4.7-fold biochemical selectivity for Aurora A over Aurora B (IC50: 1.5 μM vs. 7.0 μM, respectively) [1]. In contrast, ATP-competitive Aurora A inhibitors such as MLN8054, MLN8237, and MK-5108 demonstrate substantially higher biochemical potency and selectivity, but Tripolin A's non-ATP competitive mechanism offers a distinct interaction with the kinase domain that may avoid ATP-binding site-related resistance mechanisms .

kinase selectivity Aurora B biochemical IC50

Thermal Stability Shift: Tripolin A vs. Tripolin B Differential Scanning Fluorimetry

Differential Scanning Fluorimetry (DSF) reveals distinct binding interactions: Tripolin A increases the melting temperature (Tm) of Aurora A by only 2°C (from 45°C to 47°C), whereas Tripolin B induces a significantly larger 8°C shift (from 45°C to 53°C) [1]. This quantitative difference in thermal stabilization indicates that Tripolin A and Tripolin B engage Aurora A through different binding modes or induce distinct conformational changes, consistent with their divergent cellular activities.

protein thermal shift binding mode DSF

Kinase Selectivity Panel: Tripolin A Off-Target Profile vs. Tripolin B

Against a panel of additional kinases, Tripolin A exhibits IC50 values of 11.0 μM for EGFR, 33.4 μM for FGFR, 17.9 μM for KDR, and 14.9 μM for IGF1R [1]. Notably, Tripolin A is 11-fold more potent against EGFR than Tripolin B (IC50 71.7 μM), but 2.8-fold less potent against KDR (Tripolin B IC50 6.5 μM) [1]. These differences in off-target profiles further underscore that Tripolin A and Tripolin B are not functionally interchangeable.

kinase selectivity off-target activity EGFR FGFR KDR

Non-ATP Competitive Mechanism: Confirmed by ATP Concentration Independence

Tripolin A's IC50 remains constant across varying ATP concentrations (10 μM to 1000 μM), confirming its non-ATP competitive mechanism of action [1]. In contrast, Tripolin B shows an ATP-dependent shift in IC50, indicating ATP-competitive behavior [1]. This mechanistic distinction is critical because non-ATP competitive inhibitors can target allosteric sites and may retain activity against ATP-binding site mutations that confer resistance to conventional ATP-competitive inhibitors.

non-ATP competitive mechanism of action ATP-independent inhibition

Optimal Research Applications of Tripolin A Based on Quantitative Differentiation Evidence


Dissecting Aurora A-Specific Mitotic Functions in Human Cells

Tripolin A is the preferred tool for investigating Aurora A-dependent mitotic processes in human cells, as it is the only Tripolin analog with validated cellular efficacy [1]. Researchers studying spindle formation, centrosome integrity, or microtubule dynamics should select Tripolin A over Tripolin B, which lacks cellular Aurora A inhibitory activity [1]. Tripolin A's cellular effects phenocopy those of RNAi-mediated Aurora A knockdown and established ATP-competitive inhibitors (MLN8054, MLN8237), confirming its on-target activity in cells [1].

Investigating Non-ATP Competitive Aurora A Inhibition

Tripolin A serves as a chemical probe for studying non-ATP competitive inhibition of Aurora A, a mechanism distinct from the majority of Aurora A inhibitors [1]. Its ATP-independent IC50 profile makes it suitable for experiments designed to bypass ATP-binding site resistance mechanisms or to explore allosteric regulation of Aurora A [1]. This contrasts with Tripolin B, which acts as an ATP-competitive inhibitor and cannot substitute for non-ATP competitive studies [1].

Comparative Aurora A Inhibitor Profiling and Resistance Studies

Tripolin A can be deployed in comparative studies alongside ATP-competitive inhibitors (e.g., MLN8054, MLN8237, MK-5108) to assess differential cellular responses and potential resistance mechanisms [1][2]. Its micromolar biochemical potency and unique binding mode (ΔTm = +2°C) provide a contrasting pharmacological profile that can help dissect Aurora A signaling pathways and evaluate inhibitor-specific effects on mitotic progression [2].

HURP Regulation and Microtubule-Associated Protein Studies

Tripolin A uniquely reveals that Aurora A inhibition affects the gradient distribution of HURP (Hepatoma Up-Regulated Protein) towards chromosomes without altering HURP's microtubule binding [1]. This specific phenotype, not reported for other Aurora A inhibitors, positions Tripolin A as the compound of choice for investigating Aurora A's role in regulating mitotic microtubule stabilizers and MAP function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tripolin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.